molecular formula C14H12N2OS B1621670 1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol CAS No. 26495-07-8

1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol

Cat. No. B1621670
CAS RN: 26495-07-8
M. Wt: 256.32 g/mol
InChI Key: WMEZOZSFUBAVPB-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol” is a complex organic molecule. It likely contains a benzoimidazole group, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring .


Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds have been synthesized through various methods. For instance, a four-step synthesis of “1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride” was reported . Another study reported the biocatalytic synthesis of “(S)-1-(4-methoxyphenyl) ethanol” from 4-methoxyacetophenone using Lactobacillus senmaizuke .

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including those with methoxy-phenyl groups, have been investigated for their corrosion inhibition properties. For instance, benzimidazole derivatives were synthesized and studied as inhibitors for mild steel corrosion in hydrochloric acid solutions. The efficiency of these inhibitors increased with concentration, indicating their potential in protecting metals from corrosion in acidic environments (Yadav et al., 2013).

Antimicrobial and Anticancer Activities

Compounds containing the benzimidazole moiety, including those with methoxy substitutions, have shown antimicrobial and anticancer activities. For example, novel quaternary ammonium salts with benzimidazole derivatives exhibited potent antimicrobial effects against common pathogens and showed relatively low cytotoxicity against human cell lines (Xie et al., 2017). Additionally, benzimidazole and its derivatives have been synthesized with a focus on their anticancer potential, demonstrating the versatility of these compounds in therapeutic applications (Al-Saleem et al., 2018).

Molecular Electronics

In the field of molecular electronics, benzimidazole derivatives, including those with methoxy-phenyl groups, serve as useful building blocks for thiol end-capped molecular wires. This highlights their significance in the development of electronic devices at the molecular level (Stuhr-Hansen et al., 2005).

Photophysical Properties

Research on cyclometalated ligands and their phosphorescent iridium complexes, including those derived from benzimidazole with methoxy-phenyl substitutions, has contributed to the understanding of their photophysical properties. Such studies are crucial for the development of efficient, non-doped electrophosphorescent devices, offering insights into materials science and engineering (Zhang et al., 2013).

Future Directions

While specific future directions for this compound are not available, studies on related compounds suggest potential applications in various fields. For instance, a study suggested that substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles might represent a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15 .

properties

IUPAC Name

3-(4-methoxyphenyl)-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)15-14(16)18/h2-9H,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEZOZSFUBAVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397384
Record name 1-(4-Methoxyphenyl)-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol

CAS RN

26495-07-8
Record name 1-(4-Methoxyphenyl)-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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